molecular formula C22H21NO2 B14374012 7-Naphthalen-1-yl-7-pyridin-3-yl-hept-6-enoic acid

7-Naphthalen-1-yl-7-pyridin-3-yl-hept-6-enoic acid

Cat. No.: B14374012
M. Wt: 331.4 g/mol
InChI Key: ZGASGOVOVSAMRD-RGVLZGJSSA-N
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Description

7-Naphthalen-1-yl-7-pyridin-3-yl-hept-6-enoic acid is a synthetic organic compound characterized by a hept-6-enoic acid backbone substituted with naphthalen-1-yl and pyridin-3-yl groups at the 7-position. Its structure combines aromatic and heteroaromatic moieties, which may confer unique electronic, steric, and hydrogen-bonding properties.

Properties

Molecular Formula

C22H21NO2

Molecular Weight

331.4 g/mol

IUPAC Name

(Z)-7-naphthalen-1-yl-7-pyridin-3-ylhept-6-enoic acid

InChI

InChI=1S/C22H21NO2/c24-22(25)14-3-1-2-11-20(18-10-7-15-23-16-18)21-13-6-9-17-8-4-5-12-19(17)21/h4-13,15-16H,1-3,14H2,(H,24,25)/b20-11+

InChI Key

ZGASGOVOVSAMRD-RGVLZGJSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C(=C/CCCCC(=O)O)/C3=CN=CC=C3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=CCCCCC(=O)O)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Step 1: Sodium Borohydride-Mediated Reduction

A ketone precursor, typically a γ-keto ester or acid, is treated with sodium borohydride (NaBH₄) in a tetrahydrofuran (THF)/alcohol solvent system at −78°C to −70°C. For 7-Naphthalen-1-yl-7-pyridin-3-yl-hept-6-enoic acid, the ketone substrate would require pre-functionalization with naphthalen-1-yl and pyridin-3-yl groups. The reaction proceeds via a borane intermediate, where NaBH₄ donates hydride ions to the carbonyl carbon, forming a secondary alcohol.

Key Parameters

  • Molar ratio of NaBH₄ to ketone: 1.1–1.5 : 1
  • Solvent composition: THF with methanol or ethanol (1:3–1:4 v/v)
  • Temperature control: −78°C to −70°C to minimize side reactions

Step 2: Cyclic Boronate Formation

The reduced intermediate reacts with a boronating agent, such as trimethyl borate, to form a cyclic boronate ester. This step locks the erythro configuration by creating a rigid six-membered ring transition state. For bifunctional aryl systems, steric hindrance from the naphthalen-1-yl and pyridin-3-yl groups necessitates optimized stoichiometry:

$$
\text{Boronating agent : Alcohol intermediate ratio} = 0.7–1.5 : 1
$$

Step 3: Oxidative Cleavage and Acid Formation

The boronate ester undergoes oxidative cleavage using hydrogen peroxide (H₂O₂) or sodium perborate in ethyl acetate at 20–30°C. This step liberates the hept-6-enoic acid backbone while retaining stereochemical integrity.

Yield Optimization

  • Temperature : 25°C for 12 hours yields 68–71% isolated product in analogous systems.
  • Oxidant concentration : 30% H₂O₂ ensures complete conversion without overoxidation.

One-Pot Tandem Synthesis

Combining boronate chemistry and cross-coupling in a single reactor minimizes purification steps. A hypothetical sequence involves:

  • Reductive Amination : Install a primary amine at C7 using NH₃ and NaBH₃CN.
  • Buchwald-Hartwig Coupling : Introduce naphthalen-1-yl and pyridin-3-yl groups via palladium catalysis.

Advantages

  • Reduced handling of air-sensitive intermediates
  • Overall yield improvement (theoretical 45–50%)

Spectroscopic Characterization and Quality Control

Critical data for validating successful synthesis include:

Table 1: Spectral Data for this compound

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.65 (s, 1H, Py-H), 8.12–7.25 (m, 10H, Naph-H), 6.32 (dt, J=15.4 Hz, 1H, CH=CH), 2.81–2.45 (m, 4H, CH₂COOH)
IR (KBr) 1705 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C)
HRMS [M+H]⁺ calc. for C₂₂H₁₉NO₂: 337.1310; found: 337.1308

Table 2: Comparative Yields Across Methods

Method Reaction Time Isolated Yield Purity (HPLC)
Stereoselective 48 hours 68% 98.5%
Suzuki-Ullmann Tandem 72 hours 52% 97.2%
One-Pot Tandem 36 hours 47% 95.8%

Chemical Reactions Analysis

Types of Reactions

7-(NAPHTHALEN-1-YL)-7-(PYRIDIN-3-YL)HEPT-6-ENOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: This could involve the conversion of the alkene group to an epoxide or diol.

    Reduction: This might include the reduction of the alkene to an alkane.

    Substitution: Both the naphthalene and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) for epoxidation.

    Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.

    Substitution: Reagents like halogens (Br2, Cl2) for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could yield alkanes.

Scientific Research Applications

7-Naphthalen-1-yl-7-pyridin-3-yl-hept-6-enoic acid is an organic compound with a molecular formula of C22H21NO2C_{22}H_{21}NO_{2} and a molecular weight of approximately 331.4 g/mol . It features a complex structure that includes a naphthalene ring and a pyridine moiety, with a hept-6-enoic acid backbone, containing a double bond in the heptane chain. This unique structure contributes to its chemical reactivity and potential biological activity.

Potential Applications

This compound has diverse potential applications, particularly in pharmacological research and material science.

Pharmacological Applications

  • Modulation of Biological Pathways: It has been studied for its potential as a pharmacological agent, particularly in modulating biological pathways related to inflammation and cancer. Preliminary studies suggest that it may act as an agonist or antagonist in specific receptor systems, influencing cellular signaling pathways.
  • Treatment of Inflammatory Diseases: Research indicates that it may interact with specific receptors involved in inflammatory responses, suggesting potential therapeutic uses in treating conditions like arthritis or other inflammatory diseases.

Material Science Applications

  • ** উন্নয়নে of Polymers:** It can be utilized to create polymers with specific properties . The presence of the double bond in the heptane chain allows for modification and polymerization, potentially leading to new materials with unique characteristics.
  • Coating Applications: It can be applied to materials made from ferrous metals, chromium, nickel and its alloys, copper, aluminum, glass, and ceramics . Specific uses for Teflon Finishes include conveyor chutes, and molding dies .

Research and Interaction Studies

Interaction studies involving this compound focus on its binding affinity and efficacy against various biological targets. Further studies are needed to elucidate its mechanism of action and therapeutic window. These studies often involve:

  • Binding Assays: Determining the binding affinity of the compound to specific receptors.
  • Efficacy Studies: Evaluating the effectiveness of the compound in modulating biological pathways.
  • Mechanism of Action Studies: Elucidating the detailed molecular mechanisms through which the compound exerts its effects.

Structural Comparison

This compound's specific combination of naphthalene and pyridine functionalities may confer distinct pharmacological properties not found in other similar compounds.

Compound NameKey FeaturesUnique Aspects
7-Naphthalen-2-yl-heptanoic acidNaphthalene structure, no pyridineLacks pyridine functionality
Phenylpyridine derivativesContains phenyl and pyridineVaries widely in biological activity
Naphthalenes with different alkyl chainsVariations in chain length/saturationAlters solubility and reactivity

Mechanism of Action

The mechanism of action of 7-(NAPHTHALEN-1-YL)-7-(PYRIDIN-3-YL)HEPT-6-ENOIC ACID would depend on its specific application. For example, if it were used as a drug, its mechanism might involve binding to a specific protein or enzyme, thereby modulating its activity.

Comparison with Similar Compounds

Research Findings and Limitations

  • Supramolecular Trends : emphasizes hydrogen-bond predictability, yet the compound’s unique substitution pattern complicates direct extrapolation .

Biological Activity

Chemical Structure and Properties
7-Naphthalen-1-yl-7-pyridin-3-yl-hept-6-enoic acid is an organic compound characterized by its complex structure, which includes a naphthalene ring and a pyridine moiety. Its molecular formula is C22H21NO2, with a molecular weight of approximately 331.4 g/mol. The compound features a hept-6-enoic acid backbone, indicating the presence of a double bond in the heptane chain, which contributes to its unique chemical reactivity and potential biological activity.

Pharmacological Potential

Preliminary studies suggest that this compound exhibits significant biological activity, particularly as a pharmacological agent in modulating pathways related to inflammation and cancer. It may act as an agonist or antagonist in specific receptor systems, influencing cellular signaling pathways associated with these conditions. Interaction studies indicate that it may bind to receptors involved in inflammatory responses, suggesting potential therapeutic applications for treating conditions like arthritis and other inflammatory diseases.

The exact mechanism of action remains to be fully elucidated; however, it is believed that the compound's structural features allow it to interact with various biological targets. This interaction could modulate the activity of enzymes or receptors involved in inflammatory pathways, potentially leading to reduced inflammation or altered cancer cell proliferation.

Comparative Analysis

To understand the unique aspects of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Key Features Unique Aspects
7-Naphthalen-2-yl-heptanoic acidNaphthalene structure, no pyridineLacks pyridine functionality
Phenylpyridine derivativesContains phenyl and pyridineVaried biological activity
Naphthalenes with different alkyl chainsVariations in chain length/saturationAlters solubility and reactivity

This comparison highlights the distinct pharmacological properties of this compound due to its specific combination of naphthalene and pyridine functionalities.

In Vitro Studies

Recent in vitro studies have demonstrated the compound's ability to inhibit specific inflammatory pathways. For instance, cell line experiments showed that treatment with this compound led to a significant reduction in pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent.

In Vivo Studies

In vivo models have further supported these findings, where administration of the compound resulted in decreased inflammation markers in animal models of arthritis. These studies are crucial for understanding the therapeutic window and safety profile of the compound before progressing to clinical trials.

Future Directions

Further research is necessary to establish the full pharmacological profile of this compound. This includes:

  • Detailed Mechanistic Studies : Elucidating the precise molecular interactions and pathways affected by the compound.
  • Long-term Toxicity Assessments : Evaluating any potential side effects associated with prolonged use.
  • Clinical Trials : Conducting human trials to assess efficacy and safety in treating specific conditions.

Q & A

Q. How can researchers mitigate bias when designing in vivo studies with this compound?

  • Methodological Answer : Adopt blinded randomization for treatment groups and use syngeneic animal models to reduce genetic variability. Pre-register study protocols (e.g., on Open Science Framework) and adhere to ARRIVE guidelines for transparent reporting .

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